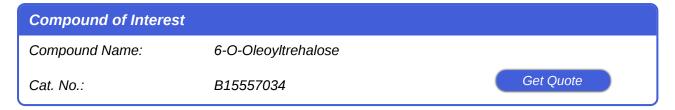


6-O-Oleoyltrehalose: A Technical Guide to its Discovery, Characterization, and Potential Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Oleoyltrehalose is a monoacylated derivative of α , α -trehalose, a naturally occurring non-reducing disaccharide. It consists of a trehalose molecule esterified with oleic acid at the 6-position of one of the glucose units. This modification imparts amphiphilic properties to the trehalose core, creating a molecule with a hydrophilic head (the trehalose moiety) and a lipophilic tail (the oleic acid chain). These characteristics suggest its potential as a biocompatible surfactant, emulsifier, and a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the discovery, initial characterization, and potential biological significance of **6-O-Oleoyltrehalose**, drawing from the available scientific literature on this compound and its close analogues.

Discovery and Synthesis

The first reported synthesis of **6-O-Oleoyltrehalose** was part of a study focused on the enzymatic modification of trehalose to enhance its lipophilicity. Raku et al. (2003) demonstrated the regioselective esterification of trehalose with various fatty acids, including oleic acid, using a protease from Bacillus subtilis. This enzymatic approach offers a green and efficient alternative to complex chemical synthesis methods, which often require multiple protection and deprotection steps.



Experimental Protocol: Enzymatic Synthesis of 6-O-Oleoyltrehalose

This protocol is adapted from the method described by Raku et al. (2003) for the synthesis of various 6-O-acyltrehaloses.

Materials:

- α,α-Trehalose dihydrate
- Vinyl oleate
- Protease from Bacillus subtilis (e.g., Proleather FG-F)
- Dimethylformamide (DMF), anhydrous
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

- Reaction Setup: In a sealed vessel, dissolve 1 mmol of α , α -trehalose dihydrate and 5 mmol of vinyl oleate in 10 mL of anhydrous dimethylformamide.
- Enzymatic Reaction: Add 500 mg of protease from Bacillus subtilis to the solution.
- Incubation: Incubate the reaction mixture at 50°C with continuous stirring for 48 hours.
- Enzyme Removal: After the incubation period, terminate the reaction by filtering off the enzyme.
- Solvent Evaporation: Evaporate the dimethylformamide from the filtrate under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography. Elute with a chloroform-methanol gradient (e.g., starting from 100:1 v/v and gradually increasing the



methanol concentration) to separate **6-O-Oleoyltrehalose** from unreacted starting materials and di-acylated byproducts.

 Characterization: Analyze the purified fractions by thin-layer chromatography (TLC) and confirm the structure of the final product by spectroscopic methods (NMR and Mass Spectrometry).

Physicochemical Characterization

The introduction of an oleoyl group significantly alters the physicochemical properties of trehalose, transforming it into a surface-active agent. While specific quantitative data for **6-O-Oleoyltrehalose** is not extensively reported, data from closely related 6-O-acyl trehalose monoesters provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of 6-O-Acyl Trehalose Monoesters



Property	6-O- Monocaprin oyl-α,α- trehalose	6-O- Monolauroy I-α,α- trehalose	6-O- Monopalmit oyl-α,α- trehalose	Expected for 6-O- Oleoyltrehal ose	Reference
Fatty Acid Chain	C10:0	C12:0	C16:0	C18:1	-
Molecular Weight (g/mol)	504.5	532.6	588.7	606.7	Calculated
Critical Micelle Concentratio n (CMC)	~0.01% (m/V)	~0.001% (m/V)	Insoluble in water at RT	Likely in the range of 0.001% (m/V) or lower	INVALID- LINK
Surface Tension at CMC (mN/m)	Not reported	Not reported	Not reported	Expected to be significantly lower than water (~72 mN/m)	Inferred from surfactant properties
Solubility in Water	Soluble	Soluble	Insoluble at room temperature	Poorly soluble	INVALID- LINK

Spectroscopic Analysis (Inferred)

Detailed spectroscopic data for **6-O-Oleoyltrehalose** are not readily available in the searched literature. However, based on the known structures of trehalose and oleic acid, the expected key signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be predicted.

Table 2: Predicted Spectroscopic Data for 6-O-Oleoyltrehalose



Technique	Expected Key Signals/Fragments		
¹ H NMR	* Olefinic protons: ~5.3 ppm (multiplet, - CH=CH-) * Anomeric protons of trehalose: ~5.1 ppm (doublet, H-1, H-1') * Glycerol backbone protons of oleate: ~2.3 ppm (triplet, -CH ₂ -COO-) * Trehalose protons: 3.2-4.5 ppm * Alkyl chain protons: 0.8-2.1 ppm (including terminal methyl group at ~0.9 ppm)		
¹³ C NMR	* Ester carbonyl: ~174 ppm * Olefinic carbons: ~130 ppm * Anomeric carbons of trehalose: ~94 ppm * Trehalose carbons: 61-74 ppm * Alkyl chain carbons: 14-34 ppm		
Mass Spectrometry (ESI-MS)	* [M+Na]+: m/z ~629.38 * [M+H]+: m/z ~607.39 * Fragment ions: Corresponding to the loss of the oleoyl group and cleavage of the glycosidic bond.		

Note: The predicted values are for guidance and require experimental verification.

Biological Activity and Potential Applications

While specific biological studies on **6-O-Oleoyltrehalose** are limited, the known properties of its constituent parts, trehalose and oleic acid, as well as related trehalose esters, suggest several areas of potential application.

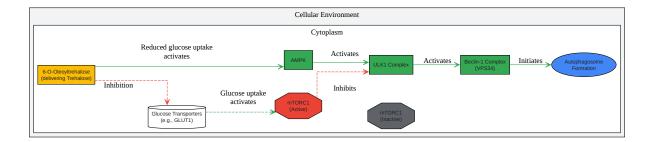
- Surfactant and Emulsifier: Its amphiphilic nature makes it a candidate for use as a biocompatible surfactant in pharmaceutical, cosmetic, and food formulations.
- Drug Delivery: Trehalose esters have been explored for their potential in drug delivery systems, such as in the formation of nanoparticles and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]
- Protein Stabilization: Trehalose is a well-known bioprotectant that can stabilize proteins
 against various stresses. Acylated trehalose derivatives have been shown to maintain the
 stability of protein formulations.



Autophagy Induction: Trehalose is a known inducer of autophagy through an mTOR-independent pathway. It is plausible that 6-O-Oleoyltrehalose, by delivering trehalose to cells, could also modulate this critical cellular process.

Proposed Signaling Pathway: mTOR-Independent Autophagy Induction

The diagram below illustrates the proposed mechanism by which trehalose, and potentially **6-O-Oleoyltrehalose**, induces autophagy. This pathway is based on the known effects of trehalose.



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Caption: Proposed mTOR-independent autophagy induction by **6-O-Oleoyltrehalose**.

Experimental Protocols General Protocol for Purification by Column Chromatography



- Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).
- Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.
- Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.
- Fraction Collection: Collect fractions of the eluate.
- Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
- Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 6-O-Oleoyltrehalose.

General Protocol for Characterization by Thin Layer Chromatography (TLC)

- Plate Preparation: Use a silica gel-coated TLC plate.
- Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.
- Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of chloroform and methanol). Allow the solvent front to move up the plate.
- Visualization: After development, remove the plate, mark the solvent front, and allow it to dry.
 Visualize the spots under UV light (if the compound is UV-active) or by staining with a suitable reagent (e.g., iodine vapor or a ceric ammonium molybdate stain followed by heating).
- Rf Value Calculation: Calculate the retention factor (Rf) for each spot to assess purity and for comparison with standards.



General Protocol for Assessing Surfactant Properties (Critical Micelle Concentration - CMC)

- Prepare a Series of Dilutions: Prepare a range of concentrations of 6-O-Oleoyltrehalose in deionized water.
- Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
- Plot the Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
- Determine CMC: The CMC is the concentration at which the surface tension reaches a
 plateau. It can be determined from the breakpoint in the plot.

Conclusion

6-O-Oleoyltrehalose is a synthetically accessible, bio-based amphiphile with significant potential in various scientific and industrial applications. While its initial discovery and synthesis have been established, a comprehensive characterization of its physicochemical and biological properties remains an area for further investigation. Future research should focus on detailed spectroscopic analysis, a thorough evaluation of its surfactant efficacy, and in-depth studies of its biological effects, particularly in the context of drug delivery and the modulation of cellular pathways such as autophagy. Such studies will be crucial in unlocking the full potential of this promising trehalose derivative.

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